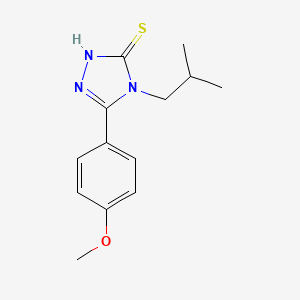

![molecular formula C23H22FN5O2 B2764577 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105246-33-0](/img/structure/B2764577.png)

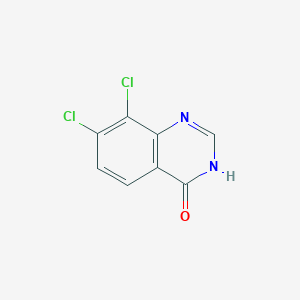

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Compounds related to the specified chemical have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives like 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate have shown high antimicrobial activity against various microorganism strains, indicating potential use in treating bacterial infections (Yurttaş et al., 2016).

Antitumor Activity

Several derivatives have shown notable antitumor activities. For example, novel pyrimidinyl pyrazole derivatives exhibited potent cytotoxicity against tumor cells, including human carcinoma, and showed potential as antitumor agents (Naito et al., 2005).

Synthesis and Biological Evaluation as Cytotoxic Agents

A series of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines, with some showing significant cytotoxicity (Köksal Akkoç et al., 2012).

Metabolism Study in Chronic Myelogenous Leukemia Patients

The metabolism of flumatinib, a tyrosine kinase inhibitor related to the specified compound, has been studied in chronic myelogenous leukemia patients, identifying its main metabolic pathways and metabolites, which can provide insights into its pharmacokinetics and pharmacodynamics (Gong et al., 2010).

Synthesis of Polyamides Containing Theophylline and Thymine

The compound has been used in the synthesis of polyamides containing theophylline and thymine, indicating potential applications in materials science and polymer chemistry (Hattori & Kinoshita, 1979).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit enzymes likeMonoacylglycerol Lipase (MAGL) and p21-activated kinase 4 (PAK4) . These enzymes play crucial roles in various biological processes, including endocannabinoid signaling and cell proliferation, respectively.

Mode of Action

For instance, MAGL inhibitors work by competitively inhibiting the enzyme with respect to its substrate . Similarly, PAK4 inhibitors occupy the hydrophobic cavity of the P-loop pocket of the enzyme .

Biochemical Pathways

Inhibition of magl leads to the elevation of 2-arachidonoylglycerol (2-ag), an endogenous agonist of the cannabinoid receptors cb1 and cb2 . This can affect mood, appetite, pain, and inflammation. Inhibition of PAK4 can affect cell proliferation, migration, and invasion .

Pharmacokinetics

Similar compounds have been found to bind to their target enzymes in a time- and dose-dependent manner . This suggests that the compound’s bioavailability may be influenced by dosage and timing.

Result of Action

Similar compounds have demonstrated antinociceptive efficacy in models of inflammatory and neuropathic pain , and have shown to inhibit cell proliferation, migration, and invasion .

Propiedades

IUPAC Name |

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN5O2/c1-15-2-7-19-18(12-15)21-22(26-19)23(31)29(14-25-21)13-20(30)28-10-8-27(9-11-28)17-5-3-16(24)4-6-17/h2-7,12,14,26H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNGZPNQNDZEHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2764494.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2764499.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2764502.png)

![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2764504.png)

![4-butoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2764508.png)

![6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2764513.png)